1-(2-methoxy-3-methylbenzoyl)-4-(4-nitrophenyl)piperazine
Overview
Description
1-(2-methoxy-3-methylbenzoyl)-4-(4-nitrophenyl)piperazine, also known as MNPA, is a chemical compound used in scientific research for its potential therapeutic properties. MNPA is a piperazine derivative that has been shown to exhibit anti-inflammatory, analgesic, and antitumor effects.
Scientific Research Applications
1-(2-methoxy-3-methylbenzoyl)-4-(4-nitrophenyl)piperazine has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. This compound has also been studied for its potential antitumor properties, as it has been shown to inhibit the growth of cancer cells in vitro.
Mechanism of Action
The exact mechanism of action of 1-(2-methoxy-3-methylbenzoyl)-4-(4-nitrophenyl)piperazine is not fully understood, but it is believed to act through modulation of the immune system and inhibition of inflammatory mediators. This compound has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to reduce the levels of inflammatory cytokines in animal models of inflammation, suggesting its anti-inflammatory properties. It has also been shown to reduce pain in animal models of pain, suggesting its analgesic properties. This compound has been shown to inhibit the growth of cancer cells in vitro, suggesting its potential antitumor properties.
Advantages and Limitations for Lab Experiments
1-(2-methoxy-3-methylbenzoyl)-4-(4-nitrophenyl)piperazine has several advantages for use in lab experiments, including its ability to modulate the immune system and inhibit inflammatory mediators. However, this compound has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic properties.
Future Directions
Future research on 1-(2-methoxy-3-methylbenzoyl)-4-(4-nitrophenyl)piperazine could focus on further understanding its mechanism of action and potential therapeutic properties. Additional studies could investigate the potential use of this compound as a treatment for inflammatory diseases, pain, and cancer. Further research could also investigate the potential toxicity and side effects of this compound, as well as its pharmacokinetics and pharmacodynamics.
properties
IUPAC Name |
(2-methoxy-3-methylphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-14-4-3-5-17(18(14)26-2)19(23)21-12-10-20(11-13-21)15-6-8-16(9-7-15)22(24)25/h3-9H,10-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNOUFCJZOYCOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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